molecular formula C21H15ClN4O2S B11191725 3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11191725
M. Wt: 422.9 g/mol
InChI Key: LHJFPMZSIYZEIR-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorobenzyl group, a nitrophenyl group, and a phenyl group attached to a triazole ring.

Preparation Methods

The synthesis of 3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Final Assembly: The final compound is obtained by coupling the triazole ring with the chlorobenzyl and nitrophenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

    Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: It is used as a probe to study enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 3-((4-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole include other triazole derivatives with different substituents. Some examples are:

    3-(Benzylthio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a benzyl group instead of a chlorobenzyl group.

    3-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylbenzyl group instead of a chlorobenzyl group.

    3-((4-Chlorobenzyl)thio)-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15ClN4O2S/c22-17-10-6-15(7-11-17)14-29-21-24-23-20(25(21)18-4-2-1-3-5-18)16-8-12-19(13-9-16)26(27)28/h1-13H,14H2

InChI Key

LHJFPMZSIYZEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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